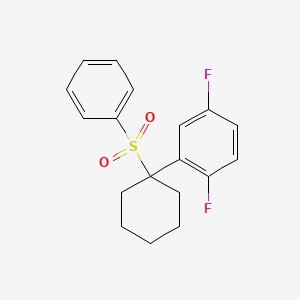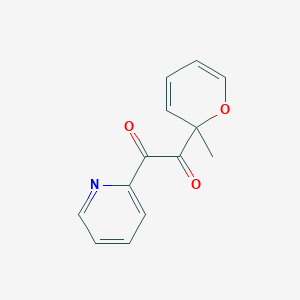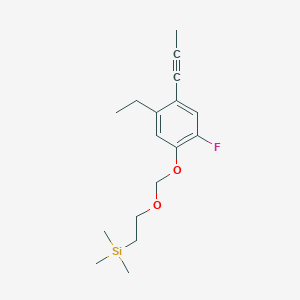
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is a complex organic compound that features a combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a cross-coupling reaction can be employed to introduce the propynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Shares similar structural features but differs in the arrangement of functional groups.
Propargyl Compounds: Contain the propynyl group and exhibit similar reactivity in certain chemical reactions.
Uniqueness
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group.
Properties
Molecular Formula |
C17H25FO2Si |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[(5-ethyl-2-fluoro-4-prop-1-ynylphenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25FO2Si/c1-6-8-15-11-16(18)17(12-14(15)7-2)20-13-19-9-10-21(3,4)5/h11-12H,7,9-10,13H2,1-5H3 |
InChI Key |
VHYHBHGSTVDNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C#CC)F)OCOCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
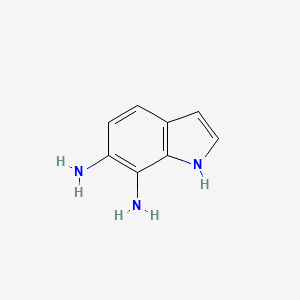
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
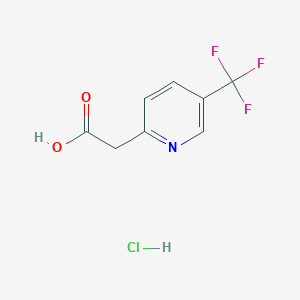
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
